molecular formula C18H13NO4 B8471235 3-Methoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxylic acid CAS No. 89224-62-4

3-Methoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxylic acid

Cat. No. B8471235
CAS RN: 89224-62-4
M. Wt: 307.3 g/mol
InChI Key: UIUZYXSRFZINPJ-UHFFFAOYSA-N
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Description

3-Methoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxylic acid is a useful research compound. Its molecular formula is C18H13NO4 and its molecular weight is 307.3 g/mol. The purity is usually 95%.
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properties

CAS RN

89224-62-4

Molecular Formula

C18H13NO4

Molecular Weight

307.3 g/mol

IUPAC Name

3-methoxy-4-phenylfuro[3,2-b]indole-2-carboxylic acid

InChI

InChI=1S/C18H13NO4/c1-22-16-14-15(23-17(16)18(20)21)12-9-5-6-10-13(12)19(14)11-7-3-2-4-8-11/h2-10H,1H3,(H,20,21)

InChI Key

UIUZYXSRFZINPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(OC2=C1N(C3=CC=CC=C32)C4=CC=CC=C4)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 13.5 g (0.042 mole) of 3-methoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxylic acid methyl ester in 75 ml of methanol was treated with 70.6 ml of 1.0 N aqueous sodium hydroxide. The mixture was stirred at reflux for 17 hours, then added to 1.4 l of water. The insoluble material was filtered, added to 1.0 l of water, and acidified with acetic acid while cooling in an ice bath. The crude acid product was recovered by filtration. The original filtrate from the reaction mixture and 1.4 l of water was also cooled in ice and acidified with acetic acid. The crude product obtained was filtered and combined with the earlier crop. The combined crude products were stirred in 400 ml of water, filtered, and recrystallized from methanol. There was obtained 5.8 g (45% yield) of analytically pure acid, mp 154°-155° C.
Name
3-methoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxylic acid methyl ester
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
70.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.4 L
Type
reactant
Reaction Step Three
Yield
45%

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